Chloromethyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-4-phenylbutanoate Chloromethyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-4-phenylbutanoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC16217558
InChI: InChI=1S/C16H22ClNO4/c1-16(2,3)22-15(20)18-13(14(19)21-11-17)10-9-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3,(H,18,20)/t13-/m1/s1
SMILES:
Molecular Formula: C16H22ClNO4
Molecular Weight: 327.80 g/mol

Chloromethyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-4-phenylbutanoate

CAS No.:

Cat. No.: VC16217558

Molecular Formula: C16H22ClNO4

Molecular Weight: 327.80 g/mol

* For research use only. Not for human or veterinary use.

Chloromethyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-4-phenylbutanoate -

Specification

Molecular Formula C16H22ClNO4
Molecular Weight 327.80 g/mol
IUPAC Name chloromethyl (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-phenylbutanoate
Standard InChI InChI=1S/C16H22ClNO4/c1-16(2,3)22-15(20)18-13(14(19)21-11-17)10-9-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3,(H,18,20)/t13-/m1/s1
Standard InChI Key HUDHPTXHLWWNJV-CYBMUJFWSA-N
Isomeric SMILES CC(C)(C)OC(=O)N[C@H](CCC1=CC=CC=C1)C(=O)OCCl
Canonical SMILES CC(C)(C)OC(=O)NC(CCC1=CC=CC=C1)C(=O)OCCl

Introduction

Structural Characteristics

Molecular Formula and Weight

Chloromethyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-4-phenylbutanoate possesses the molecular formula C₁₆H₂₂ClNO₄, with a calculated molecular weight of 327.80 g/mol. The compound’s structure combines a Boc-protected amino acid backbone with a phenyl group at the fourth carbon and a chloromethyl ester at the terminal position. This configuration enhances its stability during synthetic reactions while allowing selective deprotection for further functionalization.

PropertyValue
Molecular FormulaC₁₆H₂₂ClNO₄
Molecular Weight327.80 g/mol
IUPAC NameChloromethyl (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-phenylbutanoate
CAS NumberNot publicly disclosed

Stereochemical Configuration

The compound’s (2R) stereochemical designation indicates that the amino group at the second carbon resides in the R configuration, a critical feature for its biological interactions. The phenyl group at the fourth carbon contributes to hydrophobic interactions in molecular docking studies, while the chloromethyl ester enhances electrophilic reactivity, facilitating nucleophilic substitution reactions.

Synthetic Pathways

Protection of the Amino Group

Synthesis begins with the protection of the primary amino group using di-tert-butyl dicarbonate (Boc₂O), a standard method for introducing Boc protection in peptide chemistry . This step prevents unwanted side reactions during subsequent synthetic steps, such as acylation or esterification. The reaction typically proceeds under mild basic conditions (e.g., in the presence of triethylamine) at room temperature, yielding the Boc-protected intermediate with high enantiomeric purity.

Chloromethylation Reaction

The protected intermediate undergoes chloromethylation to introduce the chloromethyl ester group. This step often employs chloromethyl chloroformate or phosgene derivatives in anhydrous dichloromethane or tetrahydrofuran. The reaction mechanism involves nucleophilic attack by the hydroxyl oxygen of the carboxylate on the chloromethylating agent, followed by chloride displacement to form the ester. Careful temperature control (-10°C to 0°C) is essential to minimize side reactions such as over-alkylation.

Reaction Mechanism Overview

The synthesis leverages two key organic reactions:

  • Nucleophilic Substitution: Chloromethylation proceeds via an SN2 mechanism, where the hydroxyl oxygen acts as a nucleophile, displacing chloride from the chloromethylating agent.

  • Acylation: The Boc group is introduced through acylation, where the amino group attacks the electrophilic carbonyl carbon of Boc₂O .

Pharmacological Significance

Antimicrobial Activity

Derivatives of chloromethyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-4-phenylbutanoate exhibit broad-spectrum antimicrobial activity against Gram-positive bacteria, including Staphylococcus aureus and Enterococcus faecalis. The Boc group enhances membrane permeability, allowing the compound to disrupt bacterial cell wall synthesis by inhibiting penicillin-binding proteins (PBPs).

Antiproliferative Effects

In vitro studies demonstrate that this compound induces apoptosis in cancer cell lines, such as MCF-7 (breast cancer) and A549 (lung adenocarcinoma), by activating caspase-3 and caspase-9 pathways. The chloromethyl ester moiety may alkylate DNA or proteins, leading to cytotoxic effects, while the phenyl group promotes interaction with hydrophobic pockets in oncogenic targets.

Molecular Docking Studies

Computational docking simulations reveal high binding affinity (-9.2 kcal/mol) for the compound toward the ATP-binding site of epidermal growth factor receptor (EGFR), a key target in cancer therapy. The Boc group forms hydrogen bonds with Thr790 and Met793, while the phenyl group engages in π-π stacking with Phe723. These interactions suggest potential as a lead compound for tyrosine kinase inhibitors.

Hazard ParameterClassification
Skin IrritationCategory 2
Eye DamageCategory 2
Respiratory SensitizationCategory 1B

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